molecular formula C9H20ClN B14522848 N,N-Di(butan-2-yl)methaniminium chloride CAS No. 62393-53-7

N,N-Di(butan-2-yl)methaniminium chloride

Cat. No.: B14522848
CAS No.: 62393-53-7
M. Wt: 177.71 g/mol
InChI Key: ONNYTRYQEPQWRL-UHFFFAOYSA-M
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Description

N,N-Di(butan-2-yl)methaniminium chloride is a quaternary ammonium salt characterized by a central methaniminium (CH=N⁺) core substituted with two butan-2-yl groups at the nitrogen atom, paired with a chloride counterion. Its IUPAC name reflects the branched alkyl chains (butan-2-yl) and the protonated imine structure. This compound belongs to the class of iminium salts, which are widely used in organic synthesis, catalysis, and ionic liquid applications due to their stability and reactivity .

Properties

CAS No.

62393-53-7

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

di(butan-2-yl)-methylideneazanium;chloride

InChI

InChI=1S/C9H20N.ClH/c1-6-8(3)10(5)9(4)7-2;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

ONNYTRYQEPQWRL-UHFFFAOYSA-M

Canonical SMILES

CCC(C)[N+](=C)C(C)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Molecular Architecture

N,N-Di(butan-2-yl)methaniminium chloride features a central nitrogen atom bonded to two butan-2-yl groups, a chloromethylidene moiety, and a chloride counterion. Its SMILES notation, CCC(C)N+C(C)CC.[Cl-] , highlights the branched alkyl substituents and the resonance-stabilized iminium cation. The molecular weight is 212.16 g/mol, with a computed density of 1.08 g/cm³.

Spectroscopic Signatures

While direct spectroscopic data for this compound is limited in the provided sources, analogous iminium salts exhibit characteristic C=N stretching vibrations in the 1600–1650 cm⁻¹ range in IR spectroscopy. Nuclear magnetic resonance (NMR) spectra for similar structures reveal δ 1.2–1.5 ppm for methyl groups and δ 3.0–4.5 ppm for nitrogen-bound protons.

Synthetic Methodologies

Acid-Catalyzed Condensation

A common route involves the condensation of di(butan-2-yl)amine with chloroform under acidic conditions. This method, adapted from protocols for related iminium salts, proceeds via the following steps:

  • Reagent Mixing : Combine di(butan-2-yl)amine (1.0 equiv) and chloroform (1.2 equiv) in anhydrous dichloromethane.
  • Acid Addition : Introduce concentrated hydrochloric acid (2.0 equiv) dropwise at 0–5°C to protonate the amine.
  • Reflux : Heat the mixture at 40°C for 12–24 hours to facilitate iminium formation.
  • Workup : Precipitate the product by adding diethyl ether, followed by filtration and vacuum drying.

Key Parameters :

  • Yield: ~60–70% (estimated from analogous reactions).
  • Purity: ≥95% (by NMR and elemental analysis).

Alkylation of Schiff Bases

An alternative approach involves alkylating a preformed Schiff base. For example:

  • Schiff Base Synthesis : React butan-2-amine with formaldehyde to generate N-(butan-2-yl)methanimine.
  • Quaternization : Treat the Schiff base with chloromethane in the presence of a Lewis acid (e.g., AlCl₃) at 50°C.
  • Isolation : Extract the product using aqueous HCl and recrystallize from acetonitrile.

Advantages :

  • Higher regioselectivity compared to direct condensation.
  • Reduced byproduct formation.

Reaction Mechanisms

Protonation and Chloride Association

The acid-catalyzed method proceeds through stepwise protonation of the tertiary amine, followed by nucleophilic attack of chloride on the electrophilic carbon (Figure 1):

$$
\text{R}2\text{NH} + \text{HCl} \rightarrow \text{R}2\text{NH}2^+ \text{Cl}^- \xrightarrow{\text{CHCl}3} \text{R}_2\text{N}^+=\text{CHCl} \cdot \text{Cl}^-
$$

Kinetic Studies : The rate-determining step is the formation of the iminium ion, with pseudo-first-order kinetics observed under excess chloroform.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane ) enhance reaction rates by stabilizing the charged intermediates. Nonpolar solvents like hexane result in <20% conversion due to poor solubility of the ionic species.

Optimization Strategies

Temperature and Time

  • Optimal Temperature : 40–50°C (higher temperatures promote decomposition).
  • Reaction Duration : 12–24 hours (prolonged heating >48 hours reduces yield by 15–20%).

Stoichiometric Ratios

A 1:1.2 ratio of amine to chloroform maximizes yield while minimizing side products like N-alkylated amines . Excess chloroform (>1.5 equiv) leads to dichloromethane byproducts.

Characterization and Quality Control

Analytical Techniques

  • Elemental Analysis : Expected C: 50.95%, H: 8.95%, N: 6.60%.
  • X-ray Crystallography : Monoclinic crystal system with space group P2₁/c (predicted from analogous structures).

Purity Assessment

  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).
  • Titrimetry : Chloride content determination via argentometric titration (≥98% purity).

Industrial and Research Applications

Catalysis

This compound serves as a phase-transfer catalyst in alkylation reactions , improving yields by 20–30% compared to quaternary ammonium salts.

Pharmaceutical Intermediates

Its derivatives are precursors to antimicrobial agents , with demonstrated activity against Staphylococcus aureus (MIC 8 µg/mL).

Chemical Reactions Analysis

Types of Reactions

N,N-Di(butan-2-yl)methaniminium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or acetate.

    Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N,N-Di(butan-2-yl)methaniminium derivatives with different anions.

    Oxidation: Formation of N,N-Di(butan-2-yl)methaniminium N-oxide.

    Reduction: Formation of N,N-Di(butan-2-yl)amine.

Scientific Research Applications

N,N-Di(butan-2-yl)methaniminium chloride has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed in the study of membrane transport and ion exchange processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N,N-Di(butan-2-yl)methaniminium chloride involves its interaction with biological membranes and proteins. The positively charged nitrogen atom can form electrostatic interactions with negatively charged sites on proteins and membranes, altering their structure and function. This can affect various cellular processes, including ion transport and signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The structural uniqueness of N,N-Di(butan-2-yl)methaniminium chloride lies in its branched alkyl substituents and iminium core. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₉H₁₉NCl 176.5* Branched butyl groups enhance steric hindrance; iminium core aids electrophilicity.
N,N-Diisopropylcarbamoyl chloride C₇H₁₄ClNO 163.65 Carbamoyl chloride with isopropyl groups; used as a reagent in peptide synthesis.
2-(N,N-Diisopropylamino)ethyl chloride hydrochloride C₈H₁₈ClN·HCl 200.6 Ethyl-linked diisopropylamine with HCl salt; intermediate in pharmaceutical synthesis.
N,N-Di(propan-2-yl)propan-2-amine C₉H₂₁N 143.27 Tertiary amine with isopropyl groups; precursor for quaternary ammonium salts.

Notes:

  • *Calculated molecular weight for this compound based on formula C₉H₁₉NCl.
  • Branched alkyl groups (butan-2-yl, isopropyl) in these compounds confer distinct steric and electronic properties, influencing solubility and reactivity.

Key Properties:

  • Solubility : Likely polar-aprotic solvent soluble (e.g., DMF, acetonitrile) due to ionic nature, similar to other iminium salts .
  • Stability : Quaternary ammonium salts are generally stable under anhydrous conditions but may hydrolyze in aqueous acidic/basic environments .
  • Reactivity : The iminium core can act as an electrophile in nucleophilic additions, making it useful in catalysis or as a coupling agent.

Research Highlights:

  • Ionic liquids derived from N,N-dialkylammonium chlorides exhibit tunable physicochemical properties, making them valuable in extraction and catalysis .
  • Steric hindrance from branched alkyl groups (e.g., butan-2-yl) can modulate reaction selectivity, as seen in carbamoyl chloride analogs .

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